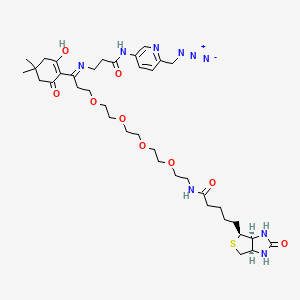

Dde Biotin-PEG4-Picolyl Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C38H57N9O9S |

|---|---|

Molecular Weight |

816.0 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,48H,3-6,9-22,24-25H2,1-2H3,(H,41,50)(H,44,51)(H2,45,46,52)/t29-,32-,36-/m0/s1 |

InChI Key |

DCSHIGVYFAFOCE-RHLYCORQSA-N |

Isomeric SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)C |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Dde Biotin-PEG4-Picolyl Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dde Biotin-PEG4-Picolyl Azide (B81097) is a versatile, multi-functional chemical probe essential for modern bioconjugation, proteomics, and drug discovery. This in-depth guide provides a technical overview of its core attributes, experimental applications, and detailed protocols. The molecule incorporates a biotin (B1667282) moiety for high-affinity streptavidin binding, a four-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a picolyl azide group for efficient click chemistry reactions. A key feature is the hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which allows for the mild release of biotinylated molecules from streptavidin complexes, overcoming a significant limitation of the strong biotin-streptavidin interaction. This reagent is particularly valuable in applications requiring the capture and subsequent release of target biomolecules, such as affinity purification mass spectrometry and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

Dde Biotin-PEG4-Picolyl Azide is a sophisticated chemical tool designed for bioorthogonal labeling and affinity capture. Its structure is optimized for performance in complex biological milieu.

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₅₇N₉O₉S | [1][2] |

| Molecular Weight | 815.99 g/mol | [1][2] |

| CAS Number | 2055048-42-3 | [2][3] |

| Purity | >96% | [2] |

| Appearance | Oil to amorphous solid | [3] |

| Solubility | Soluble in DMSO, DMF, THF, DCM, Chloroform | [3] |

| Storage Conditions | -20°C | [3][4] |

Key Features and Applications

The unique combination of functional moieties in this compound underpins its utility in a range of applications:

-

Picolyl Azide for Enhanced Click Chemistry: The picolyl azide group contains a copper-chelating motif.[1][5][6] This feature significantly accelerates the rate of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, allowing for the use of lower, less cytotoxic concentrations of copper catalyst.[4] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[3][7]

-

PEG4 Spacer for Improved Solubility: The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the reagent and the resulting labeled biomolecules, which is crucial for biological applications.[8][9][10][11]

-

Biotin for Affinity Capture: The biotin group provides a high-affinity handle for binding to streptavidin or avidin, enabling the efficient enrichment and purification of labeled molecules from complex mixtures.

-

Cleavable Dde Linker for Mild Elution: The Dde linker is stable under many physiological and experimental conditions but can be selectively cleaved with hydrazine (B178648).[3][12] This allows for the release of captured biomolecules from streptavidin beads under mild conditions, avoiding the harsh denaturing methods often required to disrupt the biotin-streptavidin interaction.[13]

-

PROTAC Synthesis: This molecule is utilized as a PEG-based linker in the synthesis of PROTACs.[3][6][7][14] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[6][7]

Experimental Protocols

General Protocol for Biotinylation of Alkyne-Modified Proteins via CuAAC

This protocol outlines the general steps for labeling an alkyne-containing protein with this compound using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

-

Streptavidin-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (2% hydrazine monohydrate in DMF or aqueous buffer, pH ~7.5)

Procedure:

-

Prepare the Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Click Reaction: a. In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM. b. Add this compound to a final concentration of 100-200 µM. c. Prepare a premix of CuSO₄ and THPTA. Add this to the reaction to a final concentration of 100 µM CuSO₄ and 500 µM THPTA. The picolyl azide's chelating effect may allow for significantly lower copper concentrations (e.g., 10-50 µM). d. Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM. e. Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Affinity Purification: a. Equilibrate streptavidin-agarose beads with wash buffer. b. Add the equilibrated beads to the click reaction mixture. c. Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the biotinylated protein to the beads. d. Pellet the beads by centrifugation and discard the supernatant. e. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

-

Cleavage and Elution: a. Prepare the elution buffer (e.g., 2% hydrazine in a suitable buffer). b. Resuspend the beads in the elution buffer. c. Incubate for 1-2 hours at room temperature with gentle shaking. d. Pellet the beads by centrifugation and collect the supernatant containing the released protein. e. The eluted protein will retain a small molecular fragment from the cleaved linker.

General Protocol for Cleavage of the Dde Linker

This protocol provides more specific details on the cleavage of the Dde linker.

Materials:

-

Biotinylated sample bound to streptavidin beads.

-

Hydrazine monohydrate.

-

N,N-dimethylformamide (DMF) or an appropriate aqueous buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5).

Procedure:

-

Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF or the chosen aqueous buffer.[7] It is important not to exceed a 2% hydrazine concentration to avoid potential side reactions like peptide bond cleavage at glycine (B1666218) residues.[7]

-

Incubation: Resuspend the beads with the captured biotinylated molecule in the 2% hydrazine solution.

-

Reaction Time: Allow the mixture to stand at room temperature for a period ranging from 30 minutes to 2 hours, depending on the specific substrate and desired cleavage efficiency.[5][7] For resin-bound peptides, repeated treatments (e.g., 3 x 3 minutes) may be employed.[7]

-

Sample Recovery: Centrifuge to pellet the beads and carefully collect the supernatant containing the cleaved molecule.

-

Post-Cleavage Processing: The collected sample can then be further processed, for example, by buffer exchange or precipitation to remove the hydrazine.

Visualizing Workflows and Relationships

Experimental Workflow: CuAAC Labeling and Affinity Capture

Caption: Workflow for labeling, capture, and release of proteins.

Logical Relationship of this compound Components

References

- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 2055048-42-3 | BroadPharm [broadpharm.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, CAS 2055048-42-3 | AxisPharm [axispharm.com]

- 11. This compound - CD Bioparticles [cd-bioparticles.net]

- 12. vectorlabs.com [vectorlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

An In-Depth Technical Guide to Dde Biotin-PEG4-Picolyl Azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dde Biotin-PEG4-Picolyl Azide (B81097), a versatile heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery. We will delve into its chemical structure, key properties, and detailed experimental protocols for its application, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

Dde Biotin-PEG4-Picolyl Azide is a sophisticated chemical tool engineered with three key functional components: a cleavable Dde-protected biotin (B1667282), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a highly reactive picolyl azide.

Chemical Structure:

Figure 1: Functional components of this compound.

The synergistic combination of these moieties imparts unique functionalities to the molecule. The biotin serves as a high-affinity tag for streptavidin-based detection and purification. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is a protecting group that can be selectively cleaved under mild conditions, allowing for the release of the biotinylated molecule. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the biotin and the reactive group. Finally, the picolyl azide facilitates highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₃₈H₅₇N₉O₉S |

| Molecular Weight | 815.99 g/mol |

| Appearance | Amorphous solid to oil |

| Solubility | Soluble in DMSO, DMF, THF, DCM, and Chloroform.[1] Sparingly soluble in aqueous buffers. |

| Storage | Store at -20°C for long-term stability.[1] |

Key Features and Advantages

-

Cleavable Linker: The Dde group can be efficiently removed using a 2% hydrazine (B178648) solution in DMF, enabling the mild release of captured biomolecules.[2][3] This is particularly advantageous in applications where recovery of the target molecule is desired.

-

Enhanced Click Chemistry: The picolyl azide moiety contains a copper-chelating motif that significantly accelerates the rate of Cu(I)-catalyzed click chemistry.[4] This allows for lower copper catalyst concentrations, which is beneficial for reactions involving sensitive biological samples.

-

Improved Solubility: The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugates, which is crucial for biological applications.

-

Orthogonal Reactivity: The azide group is bioorthogonal and does not react with endogenous functional groups in biological systems, ensuring specific labeling of alkyne-modified molecules.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Biotinylation of Alkyne-Modified Proteins via Click Chemistry

This protocol describes the general procedure for labeling a protein containing an alkyne group with this compound.

Figure 2: Workflow for biotinylating an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for improved catalyst stability)

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

(Optional) Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution. A 10 to 50-fold molar excess of the azide over the protein is typically recommended.

-

(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

-

-

Purification:

-

Remove the excess reagents and byproducts by purifying the biotinylated protein using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

-

Cleavage of the Dde Protecting Group

This protocol outlines the procedure for cleaving the Dde group to release the biotinylated molecule from a streptavidin support.

Figure 3: Workflow for the cleavage of the Dde group.

Materials:

-

Biotinylated protein captured on streptavidin-coated beads

-

Hydrazine monohydrate

-

Dimethylformamide (DMF)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

-

Wash the Beads:

-

Wash the streptavidin beads with the captured biotinylated protein three times with the wash buffer to remove non-specifically bound molecules.

-

-

Prepare Cleavage Solution:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Resuspend the washed beads in the 2% hydrazine/DMF solution.

-

Incubate at room temperature for 30-60 minutes with gentle agitation.

-

-

Recovery of the Released Molecule:

-

Centrifuge the beads and carefully collect the supernatant containing the released molecule.

-

To ensure complete recovery, the cleavage step can be repeated with fresh hydrazine solution.

-

The collected supernatant can then be processed for downstream analysis.

-

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a versatile linker in the synthesis of PROTACs, enabling their biotinylation for detection, purification, and functional studies.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this linker would typically involve a modular approach where a warhead (targeting the protein of interest) with an alkyne handle is "clicked" to the picolyl azide of the Dde-biotin-PEG4 linker, which is pre-conjugated to an E3 ligase ligand.

Figure 4: General mechanism of action for a PROTAC.

While a specific PROTAC synthesized with this compound and its targeted signaling pathway is not yet prominently featured in published literature, its components are well-suited for such applications. For instance, a hypothetical PROTAC could be designed to target a kinase involved in a cancer signaling pathway.

Hypothetical Signaling Pathway Application: Targeting a Kinase in Cancer

Let's consider a hypothetical scenario where a PROTAC is designed to degrade a constitutively active kinase (e.g., a mutant form of EGFR or BRAF) that drives tumor growth.

Figure 5: Hypothetical targeting of a receptor tyrosine kinase signaling pathway by a PROTAC.

In this model, the PROTAC, synthesized with a this compound linker, would bind to the target kinase and an E3 ligase. This induced proximity would lead to the ubiquitination and subsequent degradation of the kinase by the proteasome, thereby inhibiting the downstream signaling cascade that promotes cancer cell proliferation and survival. The biotin tag would allow for the monitoring of the PROTAC's interaction with the target and for its isolation from cellular lysates for further study. The cleavable nature of the linker would be valuable for eluting the PROTAC-target complex from streptavidin supports for mass spectrometry analysis.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. As a general precaution, avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and drug discovery. Its unique combination of a cleavable biotin tag, a solubility-enhancing PEG spacer, and a highly reactive picolyl azide makes it an invaluable reagent for a wide range of applications, from simple biotinylation to the sophisticated design of targeted protein degraders. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its effective use in advancing scientific research.

References

Dde Biotin-PEG4-Picolyl Azide: A Technical Guide to its Mechanism and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action and application of Dde Biotin-PEG4-Picolyl Azide (B81097), a versatile chemical probe for the enrichment and identification of alkyne-modified biomolecules. This guide provides a comprehensive overview of the reagent's components, its advantages in copper-catalyzed click chemistry, detailed experimental protocols, and quantitative data to support its use in advanced proteomics workflows.

Core Concepts: Unveiling the Multifunctionality of Dde Biotin-PEG4-Picolyl Azide

This compound is a chemically cleavable biotinylation reagent designed for the efficient labeling and subsequent purification of alkyne-containing proteins, peptides, and other biomolecules. Its structure is composed of four key functional moieties, each contributing to its overall utility in modern proteomics research.

-

Picolyl Azide: This functional group is the reactive handle for attaching the biotin (B1667282) tag to an alkyne-modified biomolecule via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The picolyl moiety, a pyridine (B92270) ring adjacent to the azide, acts as a copper-chelating group. This chelation increases the effective concentration of the copper catalyst at the reaction site, dramatically accelerating the rate of the CuAAC reaction compared to traditional terminal azides. This enhancement allows for the use of lower copper concentrations, which is beneficial for preserving the integrity of biological samples.[1]

-

PEG4 Linker: A tetraethylene glycol spacer enhances the hydrophilicity of the entire reagent, improving its solubility in aqueous buffers commonly used for biological experiments. This polyethylene (B3416737) glycol (PEG) linker also provides a flexible spacer arm, which can reduce steric hindrance during the binding of the biotin moiety to streptavidin.

-

Biotin: This high-affinity ligand binds with exceptional specificity to streptavidin, a protein commonly immobilized on beads or other solid supports. This robust interaction forms the basis for the affinity purification and enrichment of biotinylated biomolecules from complex biological mixtures like cell lysates.

-

Dde Protecting Group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a cleavable linker that connects the biotin tag to the rest of the molecule. A key feature of this reagent is the ability to release the captured biomolecules from the streptavidin support under mild conditions. This is achieved by the specific cleavage of the Dde linker using a dilute solution of hydrazine (B178648), which breaks the bond and leaves the biotin tag attached to the streptavidin beads while releasing the target molecule.[2][3] This is a significant advantage over non-cleavable biotin tags, where elution requires harsh, denaturing conditions that can interfere with downstream analyses like mass spectrometry.

Mechanism of Action: A Step-by-Step Workflow

The application of this compound in a typical proteomics experiment follows a logical workflow:

-

Metabolic or Enzymatic Labeling: Target proteins are first modified with an alkyne-containing bioorthogonal handle. This can be achieved through metabolic labeling, where cells are incubated with an alkyne-bearing amino acid analog, or through enzymatic modification of specific protein targets.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified proteins in the cell lysate are then reacted with this compound. In the presence of a copper(I) catalyst, the picolyl azide rapidly and specifically "clicks" onto the alkyne group, forming a stable triazole linkage and covalently attaching the cleavable biotin tag to the target proteins.

-

Affinity Purification: The biotinylated proteins are captured from the complex mixture by incubation with streptavidin-conjugated beads. The high affinity of the biotin-streptavidin interaction ensures efficient and specific enrichment of the labeled proteins, while unlabeled proteins are washed away.

-

On-Bead Cleavage: The enriched proteins are released from the streptavidin beads by incubation with a mild hydrazine solution. The hydrazine selectively cleaves the Dde linker, eluting the target proteins while the biotin tag remains bound to the beads.

-

Downstream Analysis: The eluted proteins are then ready for downstream analysis, such as identification and quantification by mass spectrometry.

Quantitative Data

The performance of this compound is supported by quantitative data that highlights the efficiency of both the click reaction and the cleavage step.

| Parameter | Value | Conditions | Reference |

| CuAAC Reaction Rate (Picolyl Azide vs. Standard Azide) | Picolyl azide reaction is significantly faster. At 10 µM Copper, the rate with picolyl azide exceeds that of a non-chelating azide at 100 µM Copper. | In vitro reaction with an alkyne-containing substrate. | [1] |

| Dde Cleavage Efficiency | Near complete removal. | 2% (v/v) hydrazine in a buffered solution at room temperature. | [2] |

| Optimal Hydrazine Concentration for ivDde Removal | 4% hydrazine in DMF showed near complete removal in 3 repetitions of 3 minutes each. | On-resin peptide cleavage. |

Experimental Protocols

Labeling of Alkyne-Modified Proteins in Cell Lysate with this compound

This protocol provides a general guideline for the CuAAC reaction in a cell lysate. Optimization may be required for specific applications.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound

-

Copper(II) Sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium Ascorbate

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO4: 50 mM in water.

-

THPTA: 100 mM in water.

-

Sodium Ascorbate: 500 mM in water (prepare fresh).

-

-

Prepare Click Reaction Master Mix: For each 1 mL of cell lysate (typically 1-5 mg/mL protein), prepare the following master mix immediately before use. The final concentrations can be optimized.

-

10 µL of 10 mM this compound (final concentration: 100 µM).

-

20 µL of 50 mM CuSO4 (final concentration: 1 mM).

-

20 µL of 100 mM THPTA (final concentration: 2 mM).

-

-

Initiate the Click Reaction:

-

Add the Click Reaction Master Mix to the cell lysate.

-

Add 20 µL of 500 mM freshly prepared Sodium Ascorbate to initiate the reaction (final concentration: 10 mM).

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the labeled proteins using a methanol/chloroform extraction or acetone (B3395972) precipitation to remove excess reagents.

-

Resuspend the protein pellet in a buffer suitable for affinity purification (e.g., RIPA buffer).

-

Affinity Purification and Hydrazine Cleavage of Biotinylated Proteins

Materials:

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 6 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)

-

Wash Buffer 3 (e.g., 1 M NaCl in PBS)

-

PBS, pH 7.4

-

Cleavage Buffer: 2% (v/v) hydrazine in 100 mM sodium phosphate, pH 7.4 (prepare fresh).

Procedure:

-

Bead Equilibration:

-

Wash the required volume of streptavidin beads three times with an appropriate buffer (e.g., RIPA buffer).

-

-

Binding of Biotinylated Proteins:

-

Add the labeled and resuspended protein lysate to the equilibrated streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally three times with PBS to remove non-specifically bound proteins. Perform each wash for 5-10 minutes with rotation.

-

-

Hydrazine Cleavage:

-

After the final PBS wash, remove the supernatant.

-

Resuspend the beads in the freshly prepared Cleavage Buffer.

-

Incubate at room temperature for 30-60 minutes with gentle agitation.

-

Pellet the beads and carefully collect the supernatant containing the eluted proteins.

-

Perform a second elution with a fresh aliquot of Cleavage Buffer to maximize recovery and pool the eluates.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted protein sample can be further processed for mass spectrometry analysis. This may include buffer exchange, reduction, alkylation, and tryptic digestion.

-

Visualizations

Component structure of this compound.

Experimental workflow for protein enrichment.

Picolyl azide-mediated CuAAC reaction pathway.

References

An In-depth Technical Guide to Hydrazine-Cleavable Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hydrazine-cleavable biotinylation reagents, detailing their core principles, applications, and the experimental protocols necessary for their successful implementation. These reagents are invaluable tools in proteomics and drug development, enabling the selective enrichment and identification of target proteins and post-translational modifications.

Core Principles of Hydrazine-Cleavable Biotinylation

Hydrazine-cleavable biotinylation reagents are a class of chemical probes that facilitate the temporary biotinylation of target molecules. The key feature of these reagents is a linker arm between the biotin (B1667282) moiety and the reactive group that can be selectively broken by treatment with hydrazine (B178648). This allows for the efficient release of captured biomolecules from streptavidin supports under mild conditions, overcoming the limitations imposed by the strong, often irreversible, biotin-streptavidin interaction.

The most common reactive group in this class of reagents is a hydrazide (-NH-NH2), which reacts with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond. Carbonyl groups can be natively present on biomolecules or can be introduced chemically, for example, by the periodate (B1199274) oxidation of cis-diols in glycoproteins.

An alternative and widely used hydrazine-cleavable linker is based on the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The Dde group is stable under many biochemical conditions but can be efficiently cleaved with a dilute solution of hydrazine.

dot

Caption: General principle of hydrazine-cleavable biotinylation.

Commercially Available Hydrazine-Cleavable Biotinylation Reagents

A variety of hydrazine-cleavable biotinylation reagents are commercially available, each with specific properties and applications. The choice of reagent will depend on the target molecule and the experimental design.

| Reagent Name | Reactive Group | Cleavage Condition | Residual Mass (Da) | Key Features |

| Biotin Hydrazide | Hydrazide | Hydrazine (various conditions) | N/A (cleaves hydrazone bond) | Reacts with aldehydes and ketones. Commonly used for labeling glycoproteins after periodate oxidation. |

| Biotin-LC-Hydrazide | Hydrazide | Hydrazine (various conditions) | N/A (cleaves hydrazone bond) | Contains a longer spacer arm to reduce steric hindrance. |

| Dde Biotin Azide (B81097) | Azide | 2% aqueous hydrazine | 100.07 | Incorporates a Dde linker for mild cleavage. The azide group allows for click chemistry applications.[1][2] |

| Alkyne-Dde-Biotin | Alkyne | 2% aqueous hydrazine | 100.07 | Similar to Dde Biotin Azide but with an alkyne group for click chemistry. Outperforms photocleavable linkers in some applications.[3] |

Experimental Workflow and Protocols

The following sections provide a generalized experimental workflow and detailed protocols for the use of hydrazine-cleavable biotinylation reagents.

dot

Caption: A generalized experimental workflow.

Protocol 1: Biotinylation of Glycoproteins using Biotin Hydrazide

This protocol is adapted for the labeling of carbohydrate moieties on glycoproteins.

Materials:

-

Glycoprotein (B1211001) sample

-

100 mM Sodium Acetate buffer, pH 5.5

-

Sodium meta-periodate (NaIO4)

-

Biotin Hydrazide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

50-100 mM Sodium Phosphate buffer, pH 7.0-7.5

Procedure:

-

Oxidation of Glycoproteins:

-

Dissolve the glycoprotein sample in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate, pH 5.5.

-

Mix the glycoprotein solution with the periodate solution at a 1:1 volume ratio.

-

Incubate the reaction on ice (0-4°C) for 30 minutes in the dark.

-

Remove excess periodate by desalting the oxidized glycoprotein using a gel filtration column equilibrated with 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5.

-

-

Biotinylation Reaction:

-

Prepare a 25-50 mM stock solution of Biotin Hydrazide in DMSO.

-

Add the Biotin Hydrazide stock solution to the desalted, oxidized glycoprotein solution to a final concentration of 5-10 mM.

-

Incubate the reaction for 2 hours at room temperature.

-

Remove unreacted Biotin Hydrazide by desalting or dialysis.

-

Protocol 2: Enrichment of O-GlcNAcylated Proteins using Dde-Biotin-Azide

This protocol describes the enrichment of proteins with O-linked N-acetylglucosamine (O-GlcNAc) modifications for mass spectrometry analysis.[3][4][5][6]

Materials:

-

Cell lysate containing O-GlcNAcylated proteins

-

UDP-GalNAz (N-azidoacetylgalactosamine)

-

Gal-T1(Y289L) enzyme

-

Alkyne-Dde-Biotin

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components (e.g., copper sulfate, a reducing agent like sodium ascorbate, and a copper chelator like BTTAA)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., high salt buffer, urea (B33335) buffer, SDS buffer)

-

2% aqueous hydrazine solution

-

Ammonium (B1175870) bicarbonate buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

Procedure:

-

Chemoenzymatic Labeling:

-

Incubate the cell lysate with UDP-GalNAz and the Gal-T1(Y289L) enzyme to transfer the azide-modified galactose onto O-GlcNAc sites.

-

Perform a CuAAC (click chemistry) reaction by adding Alkyne-Dde-Biotin, copper sulfate, a reducing agent, and a copper chelator to the labeled lysate. This will attach the Dde-biotin tag to the azido-modified sugars.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled proteins.

-

Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins. Typical washes include high salt buffer, 6 M urea, and 1% SDS.

-

-

On-Bead Digestion and Hydrazine Cleavage:

-

Resuspend the beads in an ammonium bicarbonate buffer.

-

Reduce the proteins with DTT and alkylate with IAA.

-

Digest the proteins on-bead with trypsin overnight at 37°C.

-

To cleave the Dde linker, wash the beads and resuspend them in a 2% aqueous hydrazine solution. Incubate for 30-60 minutes at room temperature.[1]

-

Collect the supernatant containing the released O-GlcNAcylated peptides.

-

-

Sample Preparation for Mass Spectrometry:

-

Desalt the eluted peptides using a C18 StageTip.

-

Analyze the peptides by LC-MS/MS to identify the O-GlcNAcylated proteins and map the modification sites.

-

Application in Signaling Pathway Analysis: O-GlcNAc Profiling

Hydrazine-cleavable biotinylation reagents are powerful tools for studying dynamic cellular processes like signal transduction. One prominent application is in the large-scale identification and quantification of O-GlcNAc modifications, a key regulatory post-translational modification involved in numerous signaling pathways.

dot

Caption: O-GlcNAc signaling pathway overview.

By using the chemoenzymatic labeling strategy with a hydrazine-cleavable biotin probe, researchers can enrich and identify thousands of O-GlcNAcylated proteins from complex biological samples.[4][7] This allows for a global view of how O-GlcNAcylation levels on various proteins change in response to different stimuli or in disease states, providing critical insights into the regulation of signaling networks. The quantitative nature of the cleavage allows for comparative proteomic studies to understand the dynamics of this modification.[3]

Quantitative Data and Performance

The efficiency of both the biotinylation and the cleavage steps is crucial for the successful application of these reagents.

| Parameter | Value/Observation | Reference |

| Dde-Biotin-Azide Cleavage Condition | 2% aqueous hydrazine, room temperature, 30-60 minutes | [1] |

| Dde-Biotin-Azide Cleavage Efficiency | Reported as "quantitative" | [3] |

| Residual Mass of Dde-Biotin-Azide after Cleavage | 100.07 Da | [1][2] |

| Enrichment of Biotinylated Peptides | 8-9 fold using avidin (B1170675) affinity chromatography | |

| Performance of Alkyne-Dde-Biotin | Shows higher labeling efficiency and lower residual signal after cleavage compared to photocleavable linkers. | [3] |

Conclusion

Hydrazine-cleavable biotinylation reagents are indispensable tools for modern proteomics and drug discovery. Their ability to be cleaved under mild conditions allows for the efficient and specific elution of captured biomolecules, reducing background and improving the sensitivity of downstream analyses such as mass spectrometry. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate these powerful reagents into their experimental workflows for the study of protein function, post-translational modifications, and signaling pathways.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PXD063995 - Comprehensive evaluation of cleavable bioorthogonal probes for site-specific O-GlcNAc proteomics - OmicsDI [omicsdi.org]

Picolyl Azide vs. Standard Azide in Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility.[1][2][3] At the heart of this powerful reaction lies the azide (B81097) functional group. However, the choice of azide can dramatically impact reaction kinetics and overall success, particularly in sensitive biological environments. This technical guide provides an in-depth comparison of picolyl azide and standard alkyl/aryl azides, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to inform your experimental design.

The Core Advantage: Copper Chelation

The primary distinction between picolyl azide and standard azides (e.g., alkyl or benzyl (B1604629) azides) is the presence of a pyridine (B92270) ring adjacent to the azidomethyl group in the former.[4][5] This seemingly subtle structural difference has profound consequences. The nitrogen atom of the pyridine ring acts as a chelating agent for the copper(I) catalyst, effectively increasing the local concentration of the catalyst at the site of the reaction.[4][6] This "chelation-assisted" mechanism significantly accelerates the rate of the CuAAC reaction, even at low and more biocompatible copper concentrations.[5][7]

This enhanced reactivity allows for:

-

Reduced Copper Concentrations: Picolyl azides enable efficient click reactions with copper concentrations as low as 10-40 µM, a significant reduction from the higher concentrations often required for standard azides.[7][8] This minimizes the cytotoxicity associated with copper, a critical factor for live-cell imaging and in vivo applications.[7][9]

-

Increased Reaction Rates: The chelating effect leads to a dramatic increase in reaction speed. This is particularly advantageous when working with low concentrations of reactants or when rapid labeling is required.[7]

-

Improved Signal-to-Noise Ratios: In applications such as fluorescence imaging, the faster kinetics and higher efficiency of picolyl azide lead to a significant increase in signal intensity and improved signal-to-noise ratios.[7][8]

Quantitative Data: A Head-to-Head Comparison

The advantages of picolyl azide have been quantified in various studies. The following tables summarize key comparative data.

| Parameter | Picolyl Azide | Standard Azide (non-chelating) | Fold Improvement | Reference |

| Specific Protein Signal (Live Cells) | High | Low | Up to 25-fold | [7][10] |

| Signal-to-Noise Ratio (Metabolic Labeling) | High | Moderate | 1.8 to 2.7-fold | [7] |

| Product Yield (30 min, 10 µM CuSO₄) | 38% - 81% | No detectable product | - | [7] |

| Required Copper Concentration | 10 - 40 µM | >100 µM | 2.5 to 10-fold reduction | [5][7][8] |

| Reactant | Condition | Product Yield after 30 min | Reference |

| Picolyl Azide 2 | 10 µM CuSO₄, no ligand | 81% | [7] |

| Picolyl Azide 4 | 10 µM CuSO₄, no ligand | 38% | [7] |

| Conventional Azide 1 | 10 µM CuSO₄, no ligand | No detectable product | [7] |

| Conventional Azide 3 | 10 µM CuSO₄, no ligand | No detectable product | [7] |

Experimental Protocols

The following are generalized protocols for performing a CuAAC reaction with a picolyl azide versus a standard azide for labeling a biomolecule.

Protocol 1: General Bioconjugation in Solution

Objective: To compare the efficiency of a picolyl azide and a standard azide in solution-phase bioconjugation.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligo)

-

Picolyl azide-fluorophore conjugate

-

Standard azide-fluorophore conjugate (e.g., benzyl azide)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)[11]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)[11]

-

Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)[11]

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup (Picolyl Azide):

-

In a microcentrifuge tube, combine:

-

Alkyne-biomolecule to a final concentration of 50 µM in reaction buffer.

-

Picolyl azide-fluorophore to a final concentration of 100 µM.

-

-

Add CuSO₄ to a final concentration of 25 µM.

-

Add THPTA to a final concentration of 125 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

-

Incubate at room temperature for 30 minutes.

-

-

Reaction Setup (Standard Azide):

-

In a separate microcentrifuge tube, repeat the setup above, substituting the picolyl azide-fluorophore with the standard azide-fluorophore at the same concentration.

-

For a fair comparison, a higher copper concentration may be required. Set up parallel reactions with final CuSO₄ concentrations of 100 µM and 500 µM (with a 1:5 ratio of Cu:THPTA).

-

Incubate at room temperature for 30 minutes.

-

-

Analysis:

-

Analyze the reaction products by an appropriate method, such as SDS-PAGE with in-gel fluorescence scanning for proteins, or HPLC for smaller molecules.

-

Quantify the fluorescence intensity or product peak area to compare the reaction efficiencies.

-

Protocol 2: Live Cell Surface Labeling

Objective: To compare the labeling efficiency of a picolyl azide and a standard azide on the surface of living cells. This protocol is adapted from established methods.[5]

Materials:

-

Cells expressing a protein of interest tagged with a non-canonical amino acid containing an alkyne group.

-

Picolyl azide-fluorophore conjugate (e.g., AF647-picolyl azide).

-

Standard azide-fluorophore conjugate.

-

Copper(II) sulfate (CuSO₄) stock solution.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution.

-

Sodium ascorbate stock solution (freshly prepared).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Wash the cells twice with PBS.

-

-

Labeling Reaction (Picolyl Azide):

-

Prepare a labeling cocktail in cell culture medium containing:

-

5 µM Picolyl azide-fluorophore.

-

20 µM CuSO₄.

-

100 µM THPTA.

-

2.5 mM sodium ascorbate.

-

-

Add the labeling cocktail to the cells and incubate for 10 minutes at room temperature.[5]

-

-

Labeling Reaction (Standard Azide):

-

In a separate well of cells, prepare a labeling cocktail as above, but with the standard azide-fluorophore.

-

To achieve comparable labeling, a higher copper concentration is likely necessary. Prepare a parallel labeling cocktail with 300 µM CuSO₄ and 1.5 mM THPTA.

-

Add the labeling cocktail to the cells and incubate for 10 minutes at room temperature.

-

-

Washing and Imaging:

-

After incubation, wash the cells three times with PBS.

-

Image the cells using fluorescence microscopy with the appropriate filter sets.

-

Quantify the fluorescence intensity per cell to compare labeling efficiency. Note any signs of cell toxicity, such as membrane blebbing or detachment, especially at higher copper concentrations.[7]

-

Mandatory Visualizations

Caption: A comparison of the components and outcomes of standard versus picolyl azide-assisted CuAAC.

Caption: The chelating role of picolyl azide in the CuAAC reaction mechanism.

Conclusion

For researchers in drug development and other life sciences, the choice between picolyl azide and standard azides in click chemistry is a critical one. The evidence strongly supports the use of picolyl azides in applications where biocompatibility and reaction efficiency are paramount. The ability to perform CuAAC at significantly lower copper concentrations without sacrificing, and often improving, reaction rates and yields makes picolyl azide a superior choice for live-cell imaging, in vivo bioconjugation, and the labeling of sensitive biological samples. By understanding the underlying mechanism and leveraging the quantitative data and protocols presented here, researchers can optimize their click chemistry workflows for greater success.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 6. click.vectorlabs.com [click.vectorlabs.com]

- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Properties of Dde Biotin-PEG4-Picolyl Azide: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of reagents is paramount for reproducible and reliable results. This in-depth technical guide explores the core solubility and stability characteristics of Dde Biotin-PEG4-Picolyl Azide (B81097), a versatile tool in bioconjugation and proteomics.

Dde Biotin-PEG4-Picolyl Azide is a chemically cleavable biotinylation reagent that enables the labeling and subsequent release of alkyne-containing biomolecules. Its unique structure, featuring a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, a hydrophilic PEG4 spacer, and a picolyl azide for copper-catalyzed click chemistry, offers distinct advantages in experimental workflows. This guide provides a comprehensive overview of its solubility and stability, presents detailed experimental protocols for characterization, and visualizes key concepts for enhanced understanding.

Solubility Profile

The incorporation of a polyethylene (B3416737) glycol (PEG4) spacer arm significantly enhances the aqueous solubility of this compound, a crucial feature for its application in biological systems.[1][2][3][4][5] While highly soluble in common organic solvents, its behavior in aqueous buffers is a key consideration for experimental design.

| Solvent | Qualitative Solubility | Reported Concentration (for similar compounds) | Notes |

| Dimethyl Sulfoxide (DMSO) | High | 125 mg/mL (for Biotin-PEG4-Picolyl azide) | Recommended for preparing concentrated stock solutions. Use freshly opened DMSO to avoid hygroscopic effects impacting solubility. |

| Dimethylformamide (DMF) | High | Not specified | Another suitable organic solvent for stock solution preparation. |

| Methanol (MeOH) | Soluble | Not specified | Can be used for solubilization. |

| Aqueous Buffers | Moderate | Not specified | The PEG4 spacer improves solubility in aqueous media. However, at high concentrations, the biotin (B1667282) moiety can reduce solubility. |

Stability and Storage

Proper handling and storage are critical to maintain the integrity and reactivity of this compound. The presence of the azide group necessitates specific precautions.

| Condition | Recommendation | Duration | Rationale |

| Solid Form | |||

| Storage Temperature | -20°C | Up to 12 months | Minimizes degradation of the azide and other functional groups. |

| Light Exposure | Protect from light | Long-term | Azide compounds can be light-sensitive. |

| In Solution | |||

| Storage Temperature (in DMSO) | -80°C | Up to 6 months (for Biotin-PEG4-Picolyl azide) | Prevents degradation in solution for long-term storage. |

| -20°C | Up to 1 month (for Biotin-PEG4-Picolyl azide) | Suitable for short-term storage of working solutions. | |

| pH | Avoid acidic conditions | During use | Acidic environments can lead to the formation of volatile and potentially explosive hydrazoic acid from the azide group.[6] |

| Incompatible Materials | Avoid heavy metals (e.g., copper, brass) and strong oxidizing agents. | During use | Azides can form explosive metal azides.[6] |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in a common biological buffer, such as phosphate-buffered saline (PBS), using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

-

Create a Standard Curve:

-

Perform serial dilutions of the DMSO stock solution in PBS to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the picolyl azide moiety (typically around 260-280 nm, to be determined empirically).

-

Plot a standard curve of absorbance versus concentration.

-

-

Prepare Saturated Solutions:

-

Add an excess amount of this compound to a series of microcentrifuge tubes containing a fixed volume of PBS (e.g., 1 mL).

-

Vortex the tubes vigorously for 2 minutes to ensure thorough mixing.

-

Incubate the tubes at a constant temperature (e.g., 25°C) on a rotator for 24 hours to allow the solution to reach equilibrium.

-

-

Sample Analysis:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with PBS to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

-

Calculate Solubility:

-

Use the standard curve to determine the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to calculate the solubility of this compound in PBS at the specified temperature.

-

Protocol 2: Assessment of Stability in Aqueous Buffer

This protocol describes a method to evaluate the stability of this compound in an aqueous buffer over time by monitoring the integrity of the picolyl azide group using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare a Test Solution: Dissolve a known concentration of this compound in the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

Initial Analysis (Time Zero):

-

Immediately after preparation, inject an aliquot of the test solution into the HPLC system.

-

Run a gradient elution method (e.g., a gradient of water with 0.1% TFA to acetonitrile with 0.1% TFA).

-

Monitor the elution profile at the λmax of the picolyl azide.

-

Record the peak area of the intact this compound.

-

-

Incubation:

-

Store the remaining test solution at a specific temperature (e.g., 4°C, 25°C, and 37°C) and protect it from light.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the stored solution.

-

Analyze the aliquot by HPLC using the same method as the initial analysis.

-

Record the peak area of the intact compound.

-

-

Data Analysis:

-

Calculate the percentage of the remaining intact this compound at each time point relative to the initial (time zero) peak area.

-

Plot the percentage of the remaining compound versus time to determine its stability profile under the tested conditions.

-

Visualizing Workflows and Relationships

To further clarify the concepts discussed, the following diagrams illustrate key processes and influencing factors.

Caption: Key environmental factors influencing the chemical stability of this compound.

Caption: A typical experimental workflow for determining the aqueous solubility of the compound.

By understanding the solubility and stability of this compound, researchers can optimize their experimental conditions, ensuring the reliability and success of their bioconjugation and proteomic analyses.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound, CAS 2055048-42-3 | AxisPharm [axispharm.com]

- 5. This compound, 2055048-42-3 | BroadPharm [broadpharm.com]

- 6. safety.pitt.edu [safety.pitt.edu]

A Technical Guide to Dde Biotin-PEG4-Picolyl Azide: Suppliers, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dde Biotin-PEG4-Picolyl Azide (B81097), a versatile chemical probe crucial for advancements in chemical biology, proteomics, and drug discovery. This guide details its suppliers, core applications, and provides detailed experimental protocols for its use.

Introduction to Dde Biotin-PEG4-Picolyl Azide

This compound is a multifunctional reagent that combines several key features, making it an invaluable tool for researchers. It contains a biotin (B1667282) handle for affinity purification, a picolyl azide group for efficient click chemistry reactions, a PEG4 spacer to enhance solubility, and a cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker.[1][2] This unique combination allows for the selective labeling, capture, and subsequent mild release of target biomolecules.

The picolyl azide moiety significantly accelerates the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This allows for efficient and specific labeling of alkyne-modified proteins, nucleic acids, and other biomolecules.[2] The hydrophilic PEG4 spacer improves the water solubility of the reagent and the resulting conjugates, which is advantageous in biological systems.[2]

A key feature of this reagent is the hydrazine-cleavable Dde linker.[3] This allows for the release of captured biomolecules from streptavidin or avidin (B1170675) supports under mild conditions, avoiding the harsh denaturing conditions often required for breaking the strong biotin-streptavidin interaction. This is particularly beneficial for preserving the integrity and function of sensitive protein complexes for downstream analysis.

Suppliers of this compound

A variety of suppliers offer this compound, with variations in purity, available quantities, and pricing. Below is a comparative table summarizing the product specifications from several prominent vendors.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |

| AxisPharm | AP12676 | ≥95% | 815.99 | -20°C |

| Precise PEG | VB-4125 | >96% | 815.99 | -20°C |

| BroadPharm | Not specified | ≥95% | 815.98 | -20°C |

| Sigma-Aldrich | 901991 | Not specified | 815.99 | -20°C |

| Vector Labs | CCT-1186 | Not specified | 815.98 | -20°C |

| MedChemExpress | HY-140915 | >98% | 815.98 | -20°C (3 years) |

| DC Chemicals | DC35079 | Not specified | 815.99 | -20°C |

| Ruixibiotech | Not specified | Not specified | Not specified | Not specified |

Note: Purity levels and other specifications are as reported by the suppliers and may be subject to lot-to-lot variation. It is recommended to consult the certificate of analysis for the most accurate information.

Key Applications

The unique properties of this compound lend it to a range of applications in modern biological research, most notably in proteomics and the development of novel therapeutic modalities.

Affinity Purification and Proteomics

This reagent is extensively used for the enrichment and identification of interacting proteins through pull-down assays. Alkyne-modified bait proteins can be labeled with this compound via click chemistry. These biotinylated proteins, along with their interacting partners, can then be captured on streptavidin-coated beads. The cleavable Dde linker allows for the gentle elution of the entire protein complex for subsequent analysis by mass spectrometry, facilitating the discovery of novel protein-protein interactions.

PROTAC (Proteolysis-Targeting Chimera) Development

This compound serves as a valuable building block in the synthesis of PROTACs.[4][5][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] The azide group of the reagent can be used to conjugate it to a ligand for the target protein, while the biotin moiety can be used for purification or detection during the development and characterization of the PROTAC molecule.

Experimental Protocols

General Protocol for Labeling Alkyne-Modified Proteins with this compound

This protocol outlines the fundamental steps for conjugating this compound to an alkyne-containing protein using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

DMSO (for dissolving the azide reagent)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Prepare the Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Freshly prepare the sodium ascorbate solution.

-

Prepare a premix of CuSO4 and THPTA by mixing them in a 1:5 molar ratio.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.

-

Add the this compound stock solution to achieve a final concentration typically in the range of 100-500 µM (a 10- to 50-fold molar excess over the protein is a good starting point).

-

Add the CuSO4/THPTA premix to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess reagents and byproducts by purifying the labeled protein using size-exclusion chromatography, dialysis, or a suitable spin column.

-

-

Verification:

-

Confirm successful labeling by methods such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.

-

Detailed Protocol for Pull-Down Assay and Cleavage

This protocol describes the enrichment of interacting proteins using the biotinylated bait protein and subsequent elution via Dde linker cleavage.

Materials:

-

Biotinylated bait protein (prepared as described above)

-

Cell lysate containing potential interacting proteins

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Cleavage Buffer: 2% Hydrazine (B178648) in PBS (prepare fresh)

-

Quenching solution (e.g., acetone (B3395972) or an aldehyde-containing buffer)

-

SDS-PAGE reagents and equipment for analysis

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads three times with Wash Buffer to remove any preservatives.

-

-

Capture of Bait Protein:

-

Incubate the washed beads with the biotinylated bait protein for 1 hour at room temperature with gentle rotation to allow for efficient binding.

-

Wash the beads three times with Wash Buffer to remove any unbound bait protein.

-

-

Incubation with Lysate:

-

Add the cell lysate to the beads coated with the bait protein.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

-

-

Washing:

-

Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.

-

-

Cleavage and Elution:

-

After the final wash, resuspend the beads in the freshly prepared Cleavage Buffer (2% hydrazine in PBS).

-

Incubate for 1-2 hours at 37°C with gentle agitation. This step will cleave the Dde linker, releasing the bait protein and its interacting partners from the beads.

-

Separate the beads using a magnet or centrifugation and collect the supernatant containing the eluted protein complexes.

-

-

Quenching (Optional but Recommended):

-

To neutralize any remaining hydrazine, which can interfere with downstream applications, add a quenching solution to the eluate.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

-

For protein identification, the eluate can be subjected to in-solution trypsin digestion followed by LC-MS/MS analysis.

-

Visualizing the PROTAC Mechanism

The use of this compound as a linker in PROTACs is central to their function. The following diagram illustrates the general mechanism of action for a PROTAC, which involves hijacking the ubiquitin-proteasome system.

Caption: Mechanism of PROTAC-mediated protein degradation.

The following diagram illustrates a simplified experimental workflow for a pull-down assay using this compound.

Caption: Experimental workflow for a pull-down assay.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. precisepeg.com [precisepeg.com]

- 2. This compound, CAS 2055048-42-3 | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Ruixibiotech [ruixibiotech.com]

- 7. medchemexpress.cn [medchemexpress.cn]

Methodological & Application

Application Notes and Protocols for Dde Biotin-PEG4-Picolyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Picolyl Azide (B81097) is a versatile chemical probe designed for the efficient biotinylation of alkyne-containing biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reagent incorporates three key functional elements: a picolyl azide for enhanced reaction kinetics, a cleavable Dde linker for mild release of captured molecules, and a biotin (B1667282) tag for strong and specific binding to streptavidin. The hydrophilic PEG4 spacer enhances solubility in aqueous buffers, making it ideal for biological applications.[1][2] These features make it a powerful tool for various applications, including chemical proteomics, drug discovery, and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5]

Key Features and Applications

-

Enhanced Click Chemistry: The picolyl azide moiety chelates copper(I) ions, increasing the effective local catalyst concentration at the reaction site.[6][7] This "chelation-assisted" CuAAC results in significantly faster reaction rates and allows for a reduction in the copper catalyst concentration, thereby improving biocompatibility in cellular environments.[5][6]

-

Cleavable Linker: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is stable under various experimental conditions but can be selectively cleaved under mild conditions using hydrazine (B178648).[8][9] This allows for the gentle release of biotinylated molecules from streptavidin, enabling downstream analysis of captured targets.

-

Biotin for Affinity Purification: The biotin moiety provides a high-affinity handle for the capture and enrichment of labeled biomolecules using streptavidin- or avidin-coated supports.[10][11]

-

PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity of the reagent and the resulting conjugate, reducing aggregation and non-specific binding.[1]

Primary Applications:

-

Chemical Proteomics: Enrichment and identification of protein interaction partners, post-translationally modified proteins, and enzyme activity profiling.[12]

-

PROTAC Development: Synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.[3][5]

-

Biomolecule Labeling and Pull-Down Assays: Selective labeling and isolation of alkyne-modified proteins, nucleic acids, and other biomolecules.

Data Presentation

Table 1: Performance Characteristics of Picolyl Azide in CuAAC Reactions

| Parameter | Picolyl Azide | Conventional Azide | Fold Improvement | Reference |

| Relative Signal Intensity | High | Low | Up to 25-fold increase | [6] |

| Required Copper (I) Concentration | As low as 10 µM | Typically 100 µM or higher | Up to 10-fold reduction | [6] |

| Reaction Rate | Fast | Slower | Significantly accelerated | [6] |

Table 2: Dde Linker Cleavage Conditions

| Cleavage Reagent | Concentration | Incubation Time | Temperature | Efficiency | Reference |

| Hydrazine Monohydrate | 2% in DMF or aqueous buffer | 3 minutes (repeated 3x for resin) or 30-60 minutes in solution | Room Temperature | High | [8][9] |

| Aqueous Hydrazine | 2% | 30 minutes | Room Temperature | Effective for protein release | [9] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling an alkyne-modified protein with Dde Biotin-PEG4-Picolyl Azide.

Materials:

-

Alkyne-modified protein sample

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium Ascorbate (B8700270)

-

Reaction Buffer (e.g., PBS or Tris buffer, pH 7.4)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

This compound: Dissolve in DMSO to a final concentration of 10 mM.

-

CuSO₄: Dissolve in water to a final concentration of 20 mM.

-

THPTA: Dissolve in water to a final concentration of 100 mM.

-

Sodium Ascorbate: Prepare a fresh 100 mM solution in water immediately before use.

-

-

Labeling Reaction: a. In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final volume. b. Add this compound stock solution to a final concentration of 100-200 µM. c. Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA). d. Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM. Due to the picolyl azide, lower copper concentrations (e.g., 10-50 µM) can be tested.[6] e. Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. f. Incubate the reaction at room temperature for 1 hour. The reaction can be performed at 4°C for longer incubation times if the protein is unstable.

-

Removal of Excess Reagents:

-

Remove unreacted reagents by protein precipitation (e.g., with acetone (B3395972) or TCA), dialysis, or using a desalting column.

-

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads

This protocol outlines the capture of biotinylated proteins using streptavidin-functionalized agarose (B213101) or magnetic beads.

Materials:

-

Biotinylated protein sample from Protocol 1

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (see Protocol 3)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a new tube.

-

Wash the beads three times with an excess of Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes.

-

-

Protein Capture: a. Add the biotinylated protein sample to the equilibrated streptavidin beads. b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for efficient binding.

-

Washing: a. Pellet the beads (using a magnet or centrifugation) and discard the supernatant. b. Wash the beads extensively (at least 3-5 times) with Wash Buffer to remove non-specifically bound proteins.

Protocol 3: Cleavage and Elution of Captured Proteins

This protocol describes the release of captured proteins from streptavidin beads by cleaving the Dde linker.

Materials:

-

Protein-bound streptavidin beads from Protocol 2

-

Cleavage Buffer: 2% (v/v) hydrazine monohydrate in a suitable buffer (e.g., PBS or DMF). Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.[8]

Procedure:

-

Cleavage: a. After the final wash in Protocol 2, remove all residual wash buffer. b. Add the Cleavage Buffer to the beads. c. Incubate at room temperature for 30-60 minutes with gentle mixing. For resin-bound peptides, a shorter incubation of 3 minutes repeated three times is recommended.[8]

-

Elution: a. Pellet the beads and carefully collect the supernatant containing the eluted proteins. b. To maximize recovery, perform a second elution by adding fresh Cleavage Buffer, incubating for a shorter period (e.g., 15 minutes), and combining the supernatants.

-

Post-Elution Processing:

-

The eluted protein fraction can be further processed for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. It may be necessary to remove the hydrazine, for example, by dialysis or buffer exchange.

-

Visualizations

Experimental Workflow for Chemical Proteomics

Caption: Workflow for enrichment of alkyne-modified proteins.

PROTAC Synthesis and Action Pathway

Caption: Synthesis and mechanism of a PROTAC using the azide linker.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. This compound - Ruixibiotech [ruixibiotech.com]

- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 8. peptide.com [peptide.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dde Biotin-PEG4-Picolyl Azide in Chemical Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Picolyl Azide (B81097) is a versatile chemical probe designed for the enrichment and identification of alkyne-modified biomolecules in complex biological samples. This reagent is particularly valuable in chemical proteomics workflows, such as activity-based protein profiling (ABPP) and target identification studies. Its unique structure incorporates three key functionalities: a biotin (B1667282) handle for high-affinity capture by streptavidin, a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker that is cleavable under mild conditions with hydrazine (B178648), and a picolyl azide group for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The PEG4 (polyethylene glycol) spacer enhances the reagent's solubility in aqueous buffers and reduces steric hindrance, facilitating efficient labeling and capture.